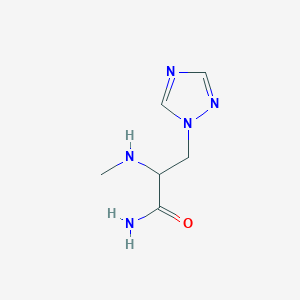
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods often involve the use of boron reagents tailored for specific coupling conditions .
Chemical Reactions Analysis
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its stability and lipophilicity . In the industry, it is used in the development of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparison with Similar Compounds
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other compounds that contain the trifluoromethoxy group. Similar compounds include trifluoromethyl ethers and other fluorinated bioactives .
Properties
Molecular Formula |
C5H7F3N4O |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
InChI Key |
ZVYATCPVQPRIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCOC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)





![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)



![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
